molecular formula C23H18N2O2 B2585337 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 955964-50-8

1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2585337
CAS No.: 955964-50-8
M. Wt: 354.409
InChI Key: GCKSOGWBQNSOJI-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position of the pyrazole ring, a 3-methylphenyl group at the 1-position, and a 4-phenylphenyl group at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the 3-methylphenyl group: This step involves the alkylation of the pyrazole ring at the 1-position using a suitable alkylating agent.

    Attachment of the 4-phenylphenyl group: This can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-phenylphenyl group reacts with a halogenated pyrazole intermediate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-5-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    1-(4-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with methyl and phenyl groups, which contribute to its biological properties. The molecular formula is C19H18N2O2C_{19}H_{18}N_2O_2, and its structure can be represented as follows:

Structure C1=C(NN=C(C(=O)O)C(C)=C(C)C)C=C(C)C\text{Structure }\text{C}_1=C(NN=C(C(=O)O)C(C)=C(C)C)C=C(C)C

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. A study demonstrated that compounds similar to this compound effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising antimicrobial effects. In particular, studies have highlighted that certain pyrazole derivatives exhibit good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Anticancer Potential

Emerging evidence suggests that pyrazole compounds can induce apoptosis in cancer cells. A specific derivative was found to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of the PI3K/Akt signaling pathway, leading to cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Some studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Cell Signaling Pathways: The compound's interaction with key signaling pathways may alter gene expression related to inflammation and apoptosis .

Case Studies

Several studies have documented the effects of pyrazole derivatives in vivo:

  • Carrageenan-Induced Paw Edema Model: In this model, derivatives exhibited significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties .
  • Antimicrobial Efficacy Tests: Compounds were tested against E. coli and Pseudomonas aeruginosa, demonstrating effective inhibition at concentrations that are clinically relevant .

Data Tables

Biological ActivityEffectiveness (%)Reference
TNF-α InhibitionUp to 85%
IL-6 InhibitionUp to 93%
MIC against S. aureus16 µg/mL
Apoptosis InductionSignificant

Properties

IUPAC Name

1-(3-methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-6-5-9-20(14-16)25-22(15-21(24-25)23(26)27)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKSOGWBQNSOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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